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Compound of Interest

Compound Name: 6-Methylquinazolin-2-amine

Cat. No.: B154918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to

characterize 6-methylquinazolin-2-amine, a heterocyclic organic compound of interest in

medicinal chemistry.[1] Due to its quinazoline scaffold, this molecule and its derivatives are

explored for various biological activities, making its structural elucidation and purity assessment

crucial.[2][3][4][5] This document details the expected spectroscopic data and provides

standardized experimental protocols for its characterization using Fourier-Transform Infrared

(FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure
6-Methylquinazolin-2-amine possesses a fused bicyclic system composed of a benzene ring

and a pyrimidine ring, with a methyl group at the 6-position and an amino group at the 2-

position.

Molecular Formula: C₉H₉N₃[1] Molecular Weight: 159.19 g/mol [1]

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 6-methylquinazolin-2-
amine based on the analysis of related quinazoline derivatives and general principles of
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spectroscopy.

Table 1: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹) Vibration Mode Intensity

3400-3250
N-H Stretching (asymmetric

and symmetric)
Medium-Strong, Sharp

3100-3000 Aromatic C-H Stretching Medium-Weak

2950-2850 Aliphatic C-H Stretching (CH₃) Medium-Weak

1650-1580 N-H Bending Medium

~1620 C=N Stretching Strong

1600-1450 Aromatic C=C Stretching Medium-Strong

1335-1250 Aromatic C-N Stretching Strong

This data is predicted based on characteristic functional group absorptions for primary aromatic

amines and quinazoline structures.[6][7]

Table 2: Predicted UV-Visible Spectral Data
Solvent λmax (nm)

Molar Absorptivity
(ε)

Electronic
Transition

Ethanol ~230-250 High π → π

Ethanol ~300-340 Moderate π → π / n → π*

The exact λmax and molar absorptivity are solvent-dependent. Quinazoline derivatives are

known to exhibit strong UV absorption due to their aromatic system.[4][8]

Table 3: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.4 Singlet 3H -CH₃

~5.5-6.5 Broad Singlet 2H -NH₂

~7.0-7.8 Multiplet 3H Aromatic Protons

~8.5-9.0 Singlet 1H
C4-H (Quinazoline

ring)

Predicted chemical shifts are relative to TMS in a suitable deuterated solvent like DMSO-d₆ or

CDCl₃. The chemical shifts of aromatic protons can vary based on the substitution pattern.[9]

[10][11]

Table 4: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~21 -CH₃

~115-135 Aromatic CH

~140-150 Quaternary Aromatic Carbons

~155 C4

~160 C2

~165 C8a

Predicted chemical shifts are relative to TMS in a suitable deuterated solvent. The exact shifts

depend on the solvent and concentration.[12][13][14][15]

Table 5: Predicted Mass Spectrometry Data
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m/z Interpretation

159 [M]⁺ (Molecular Ion)

144 [M-NH]⁺ or [M-CH₃]⁺

117 Fragmentation of the quinazoline ring

Fragmentation patterns can vary based on the ionization technique used. Electron Impact (EI)

ionization is expected to produce the molecular ion and several fragment ions.[16]

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of 6-methylquinazolin-2-amine
are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

A small amount of the solid sample is finely ground with potassium bromide (KBr) in an

agate mortar.

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

The spectrum is recorded in the range of 4000-400 cm⁻¹.

A background spectrum of a pure KBr pellet is also recorded and subtracted from the

sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption and to quantify the

compound in solution.
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Methodology:

A stock solution of 6-methylquinazolin-2-amine is prepared in a UV-grade solvent (e.g.,

ethanol or methanol).

A series of dilutions are made to obtain solutions of known concentrations.

The UV-Vis spectrum of each solution is recorded over a range of 200-800 nm using a

quartz cuvette with a 1 cm path length.

A solvent blank is used as a reference.

The wavelength of maximum absorbance (λmax) is determined from the spectrum of a

dilute solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure by analyzing the chemical

environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆

or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

The solution is transferred to a 5 mm NMR tube.

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400

or 500 MHz).

For ¹H NMR, parameters such as the number of scans, pulse width, and relaxation delay

are optimized.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum

to single lines for each unique carbon atom.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

A small amount of the sample is introduced into the mass spectrometer, typically via a

direct insertion probe or after separation by gas chromatography (GC-MS).

Electron Impact (EI) is a common ionization method for such compounds.

In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

The mass spectrum is plotted as relative intensity versus m/z.

Mandatory Visualization
Experimental Workflow for Spectroscopic
Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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